molecular formula C18H21BrFNO2 B13728986 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 36271-57-5

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13728986
CAS No.: 36271-57-5
M. Wt: 382.3 g/mol
InChI Key: OHKFWJPILGEJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide (CID 35922) is a tetrahydroisoquinoline derivative characterized by:

  • 6,7-Dimethoxy substituents on the isoquinoline ring.
  • A p-fluorobenzyl group at position 1.
  • A hydrobromide salt formulation (molecular formula: C₁₈H₂₀FNO₂·HBr) .

Properties

CAS No.

36271-57-5

Molecular Formula

C18H21BrFNO2

Molecular Weight

382.3 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11,16,20H,7-9H2,1-2H3;1H

InChI Key

OHKFWJPILGEJHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution, where a suitable fluorobenzyl halide reacts with the isoquinoline core.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to yield the free base.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sigma Receptor Ligands

Recent studies have shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant binding affinity for sigma receptors, particularly the sigma-2 receptor. This receptor is over-expressed in various cancer cells but has low expression in normal tissues, making it a target for cancer diagnostics and therapeutics.

  • Binding Affinity : Compounds synthesized from this base structure demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors, indicating high selectivity and potential for tumor imaging and therapy .

Anticancer Activity

The anticancer properties of 6,7-dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human liver Huh-7 tumor cells
    • Human esophagus KYSE-140 cancer cells

These compounds exhibited moderate anticancer activity with cytotoxic effects not directly correlated with sigma receptor affinities .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It has been implicated in studies focusing on its effects on neurotransmitter systems and neuroprotection.

Synthesis and Derivatives

The synthesis of 6,7-dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves various synthetic routes that enhance its bioactivity and selectivity for target receptors. Notably:

  • Synthesis Method : A combination of Petasis reaction and Pomeranz–Fritsch cyclization has been employed to create chiral intermediates that lead to the desired tetrahydroisoquinoline structure .

Case Studies

StudyFocusFindings
Sigma Receptor BindingHigh affinity for sigma-2 receptors; potential for cancer therapy
Anticancer ActivityModerate activity against liver and esophagus cancer cell lines
Neuropharmacological EffectsImplications in neurotransmitter modulation

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.

Comparison with Similar Compounds

Substituent Variations at Position 1

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on the substituent at position 1. Key analogs include:

Compound Name Substituent at Position 1 Key Features Biological Activity (If Reported) References
Target Compound p-Fluorobenzyl Hydrobromide salt; enhanced lipophilicity due to fluorine. Not explicitly reported.
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl High methoxy content; stereospecific (1R configuration). Not reported.
6,7-Dimethoxy-1-(α-hydroxy-4-methoxybenzyl) α-Hydroxy-4-methoxybenzyl Isolated from Annona squamosa; polar functional groups. Cytotoxic (HepG-2, MCF-7, HCT-116).
N-Methyl-laudanosine 3,4-Dimethoxybenzyl (veratryl) Quaternary ammonium structure; SKCa channel blocker. SKCa inhibition; PET tracer potential.
Solifenacin Precursor Phenyl Optically enriched (1S configuration). Intermediate in solifenacin synthesis.
6,7-Dimethoxy-1-(3-(trifluoromethyl)phenoxymethyl) 3-(Trifluoromethyl)phenoxymethyl Trifluoromethyl group; supplied by multiple vendors. Not reported.

Physicochemical and Structural Properties

  • Salt Forms : Hydrobromide (target), hydrochloride (), and oxalate () salts influence solubility and bioavailability.
  • Stereochemistry : The (1R)-configured trimethoxyphenyl analog () highlights the role of stereochemistry in activity, whereas the target compound’s configuration is unspecified.
  • Molecular Weight: The target compound’s molecular weight (estimated ~382 g/mol for C₁₈H₂₀FNO₂·HBr) is comparable to analogs like the hydrochloride salt (227.69 g/mol, ).

Key Research Findings and Gaps

Activity Data : While the cytotoxic and ion channel-modulating activities of some analogs are documented, the target compound’s pharmacological profile remains unexplored.

Synthetic Accessibility : Palladium-catalyzed carbonylation () and N-methylation () are viable methods for analogs, suggesting adaptable routes for the target.

Commercial Availability: Several analogs (e.g., trifluoromethylphenoxymethyl derivative) are supplied by multiple vendors, indicating industrial relevance .

Biological Activity

6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, pharmacological effects, and toxicological data.

Chemical Profile

  • Chemical Name : this compound
  • CAS Registry Number : 36271-57-5
  • Molecular Formula : C18H20FN2O2·HBr
  • Molecular Weight : 382.31 g/mol

Cytotoxicity Studies

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit varying levels of cytotoxicity. A study evaluating a series of these compounds found that while many derivatives showed little cytotoxic activity against the K562 cell line, some exhibited promising results in reversing multidrug resistance in cancer cells. Specifically:

  • IC50 Values :
    • Compound 6e: 0.66 μM
    • Compound 6h: 0.65 μM
    • Compound 7c: 0.96 μM
  • These compounds demonstrated a significant reversal of drug resistance compared to verapamil with ratio factors of approximately 24 .

The mechanism by which these tetrahydroisoquinoline derivatives exert their effects may involve the inhibition of certain transport proteins involved in drug efflux in cancer cells. This property is crucial for enhancing the efficacy of conventional chemotherapeutic agents.

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The lowest published lethal dose (LDLo) for intraperitoneal administration in mice was reported to be 300 mg/kg . This indicates a moderate level of acute toxicity, necessitating caution in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of tetrahydroisoquinoline derivatives:

  • Antitumor Activity : Research has demonstrated that certain derivatives can inhibit tumor growth and promote apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly linked to their ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds within this class have shown promise in reducing inflammation markers in preclinical models.

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
CytotoxicityIC50 values indicating effective reversal of drug resistance
ToxicologyLDLo established at 300 mg/kg for intraperitoneal exposure
Antitumor ActivityEvidence of tumor growth inhibition in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.